molecular formula C16H19N5 B2994073 (4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine CAS No. 896653-33-1

(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine

Cat. No.: B2994073
CAS No.: 896653-33-1
M. Wt: 281.363
InChI Key: QIHMMRVYVSHFEK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-10-7-11(2)19-16(18-10)21-15(17)20-14-8-12-5-3-4-6-13(12)9-14/h3-7,14H,8-9H2,1-2H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHMMRVYVSHFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NC2CC3=CC=CC=C3C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine has several scientific research applications:

Comparison with Similar Compounds

(CAS: 896653-33-1)

This compound is a guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl core linked via an imino bridge to an indan-2-ylamino group.

Key Structural Features :

  • Pyrimidine Core : The 4,6-dimethylpyrimidin-2-yl group provides a planar aromatic system conducive to π-π stacking and hydrogen bonding.
  • Imino Bridge: Enhances conformational flexibility and metal-chelating capacity.

Structural Analogues with Pyrimidine Cores

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine (896653-33-1) C₁₆H₁₉N₇ 309.37 g/mol Indan-2-ylamino, imino bridge Potential kinase inhibition
(E)-1-(((4,6-dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol C₁₇H₁₆N₄O 292.34 g/mol Naphthol, imino bridge Antimicrobial, antioxidant
Bis(4,6-dimethylpyrimidin-2-yl)amine (ECH-99) C₁₀H₁₂N₆ 216.25 g/mol Dual pyrimidine cores Intermediate for STAT3 inhibitors
4-[4-(1-Amino-1-methylethyl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine C₂₅H₃₀ClN₅O 463.99 g/mol Chloro, morpholine, aryl groups Kinase inhibition (PDB ligand AA2)
Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate (955568-16-8) C₁₃H₁₇N₅O₂ 275.31 g/mol Pyrazole-carboxylate, ethyl ester Not reported (structural intermediate)

Key Observations :

  • Bioactivity : The naphthol derivative () exhibits antimicrobial activity (MIC: 12.5 µg/mL against S. aureus), while bis-pyrimidine amines (e.g., ECH-99) are intermediates for anticancer agents targeting STAT3 .
  • Chelation Potential: Compounds with imino bridges (e.g., the target compound and naphthol analog) show enhanced metal-binding capacity, as demonstrated by their iron and zinc chelates ().

Key Differences :

  • The target compound and naphthol analog use straightforward Schiff base condensation, whereas ECH-99 requires guanidine intermediates and ketone coupling .
  • Aryl-substituted pyrimidines (e.g., AA2) often employ cross-coupling reactions, reflecting their complexity .
Antimicrobial Activity :
  • The naphthol derivative () and its metal chelates (Fe³⁺, Zn²⁺) show broad-spectrum antimicrobial activity, with Zn chelates outperforming free ligands (MIC: 6.25 µg/mL vs. 12.5 µg/mL) .
  • The target compound’s indane moiety may enhance membrane penetration but requires empirical validation.
Kinase Inhibition :
  • Bis-pyrimidine amines (e.g., ECH-99) are precursors to STAT3 inhibitors with IC₅₀ values <1 µM in cancer cell lines .
  • AA2 () targets kinases via morpholine and aryl groups, suggesting the target compound’s indane group could modulate selectivity.

Biological Activity

The compound (4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5C_{16}H_{19}N_5, with a molecular weight of 285.36 g/mol. The structure includes a pyrimidine ring and an indan moiety, which are known to influence biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with an appropriate aldehyde or ketone in the presence of a catalyst. The process yields a Schiff base that can be further characterized using spectroscopic methods.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds inhibit bacterial growth by interfering with essential biochemical functions necessary for survival . Specifically, this compound has demonstrated promising bactericidal and fungicidal properties through molecular docking studies .

Antitumor Activity

In vitro assays have indicated that certain derivatives of this compound can inhibit human cancer cell lines, including myelodysplastic syndrome cells. These compounds often induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents . The mechanism involves the modulation of histone deacetylases (HDACs), leading to increased acetylation of histones, which is associated with gene expression regulation involved in tumor suppression .

Antioxidant Effects

Compounds related to this compound have also been reported to exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to their overall therapeutic potential .

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that the compound significantly inhibited the growth of various bacterial strains, suggesting its use as a potential antimicrobial agent .
Antitumor Effects In vitro tests revealed that the compound induced apoptosis in SKM-1 cell lines and showed promising results in xenograft models, indicating its potential as an anticancer drug .
Antioxidant Properties Research highlighted the ability of similar pyrimidine derivatives to scavenge free radicals, contributing to their therapeutic efficacy in oxidative stress-related diseases .

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